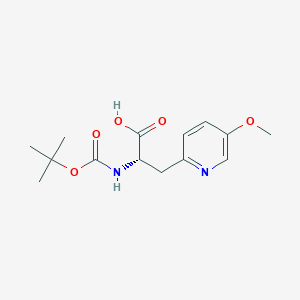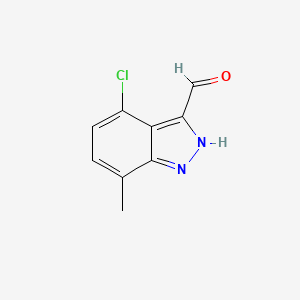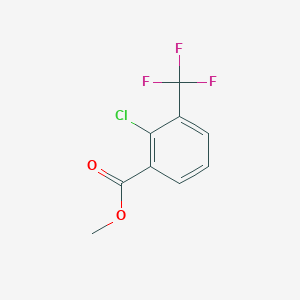
3-(5-methoxypyridin-2-yl)-N-Boc-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-methoxypyridin-2-yl)-N-Boc-L-alanine is a compound of interest in various fields of scientific research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino acid backbone, and a methoxy-substituted pyridine ring. This compound is often used in the synthesis of peptides and other complex molecules due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methoxypyridin-2-yl)-N-Boc-L-alanine typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Pyridine Ring: The methoxy-substituted pyridine ring is introduced through a coupling reaction. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the pyridine is reacted with a halogenated amino acid derivative.
Final Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(5-methoxypyridin-2-yl)-N-Boc-L-alanine can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of 5-hydroxy-pyridin-2-YL derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-(5-methoxypyridin-2-yl)-N-Boc-L-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(5-methoxypyridin-2-yl)-N-Boc-L-alanine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy-pyridine moiety is crucial for its binding affinity and specificity, while the amino acid backbone allows for incorporation into peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(5-methoxypyridin-2-yl)-N-Boc-L-alanine is unique due to its combination of a Boc-protected amino group and a methoxy-substituted pyridine ring. This structure provides distinct chemical reactivity and biological activity, making it valuable in various research applications.
Properties
Molecular Formula |
C14H20N2O5 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
(2S)-3-(5-methoxypyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-11(12(17)18)7-9-5-6-10(20-4)8-15-9/h5-6,8,11H,7H2,1-4H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
InChI Key |
UAQXYMNJNCIQAN-NSHDSACASA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)OC)C(=O)O |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=NC=C(C=C1)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Thiophen-2-yl-2-(3-thiophen-2-yl-aziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol](/img/structure/B1648945.png)



![Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nepsilon-tetradecanoyl-L-lysine](/img/structure/B1648958.png)


![N-(3-acetylphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1648964.png)

![N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide](/img/structure/B1648967.png)
